1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone CAS number 845823-12-3
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone CAS number 845823-12-3
An In-Depth Technical Guide to 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS: 845823-12-3)
Introduction: A Key Building Block in Modern Chemistry
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is a highly functionalized aromatic ketone that has garnered significant interest within the scientific community. Its unique structure, featuring a trifluoromethyl ketone moiety and a difluorinated phenyl ring, makes it a valuable intermediate and building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The presence of multiple fluorine atoms imparts distinct physicochemical properties that are highly sought after in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safe handling procedures, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Structural Properties
The structural and chemical identity of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is well-defined. These fundamental properties are crucial for its application in synthetic chemistry and for predicting its behavior in various chemical environments.
| Property | Value | Source(s) |
| CAS Number | 845823-12-3 | [2][3][4][5][6] |
| Molecular Formula | C₈H₃F₅O | [4] |
| Molecular Weight | 210.10 g/mol | [4] |
| IUPAC Name | 1-(3,5-difluorophenyl)-2,2,2-trifluoroethanone | [3] |
| Synonym | 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethan-1-one | [2] |
| Appearance | Liquid (data for similar compounds suggest it may be a liquid or low-melting solid) | [7] |
| Purity | ≥95% | [2] |
| InChI Key | VPJBBHOADBTNFQ-UHFFFAOYSA-N | [3] |
| SMILES | C1=C(C=C(C=C1F)F)C(=O)C(F)(F)F | [3] |
Synthesis and Mechanistic Considerations
The synthesis of aryl trifluoromethyl ketones is a cornerstone of organofluorine chemistry. While specific literature for the synthesis of CAS 845823-12-3 is not detailed in the provided results, a common and industrially scalable method for analogous compounds is the Friedel-Crafts acylation.[8] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
A plausible synthetic route starting from 1,3-difluorobenzene is outlined below. The choice of a strong Lewis acid like aluminum chloride (AlCl₃) is critical to activate the acylating agent and drive the substitution on the electron-deficient difluorinated ring. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring.
Caption: Plausible synthetic workflow for 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone.
Experimental Protocol (Hypothetical):
-
To a cooled (0 °C) and stirred solution of aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), add trifluoroacetic anhydride dropwise.
-
After the initial exotherm subsides, add 1,3-difluorobenzene to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully pouring it over ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via distillation or column chromatography to yield the final compound.
Spectroscopic Characterization Profile
Structural elucidation of the target molecule relies on a combination of spectroscopic techniques. Based on its structure, the following spectral data can be predicted.[9][10][11]
Caption: Molecular structure with key atoms labeled for NMR and IR assignment.
| Technique | Expected Observations |
| ¹H NMR | Two signals are expected in the aromatic region (δ 7.0-8.0 ppm). The two equivalent protons ortho to the ketone will appear as a doublet of triplets. The single proton para to the ketone will appear as a triplet of triplets. |
| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), the carbonyl carbon, and four distinct aromatic carbons are expected. |
| ¹⁹F NMR | Two distinct signals are anticipated. One for the two equivalent fluorine atoms on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group. |
| IR Spectroscopy | A strong absorption band characteristic of the ketone C=O stretch (around 1700-1730 cm⁻¹). Strong C-F stretching bands will also be prominent (around 1100-1300 cm⁻¹).[9] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 210. Key fragmentation patterns would likely include the loss of the CF₃ group and cleavage at the carbonyl group. |
Applications in Drug Discovery and Materials Science
The true value of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone lies in its utility as a versatile synthetic intermediate. The trifluoromethyl ketone is a powerful electrophile and can undergo a variety of transformations, including reductions to form chiral alcohols or reactions with nucleophiles to build more complex scaffolds.
Key Roles in Synthesis:
-
Precursor to Chiral Alcohols: Asymmetric reduction of the ketone provides access to trifluoromethylated chiral secondary alcohols, which are important motifs in many biologically active compounds.
-
Synthesis of Heterocycles: The ketone functionality can be used as a handle to construct various heterocyclic rings, which are prevalent in medicinal chemistry.
-
Pharmaceutical Intermediates: Structurally similar compounds are key intermediates in the synthesis of modern pharmaceuticals and agrochemicals, such as the insecticide Lotilaner.[12] The 3,5-difluorophenyl moiety is often used to modulate electronic properties and improve pharmacokinetic profiles.
Caption: Role as a versatile intermediate in synthesizing high-value chemical entities.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone is paramount to ensure safety. The information is derived from safety data sheets for the compound and structurally related chemicals.[7][13]
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General Handling: Use only in a chemical fume hood.[7] Avoid breathing vapors, mist, or gas.[7][13] Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7][13]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][13]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[7][13]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[7][13]
-
In all cases of exposure, seek immediate medical attention.[7][13]
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7] It is recommended to keep the material refrigerated.[7]
-
Fire Fighting: Use dry powder, carbon dioxide, or chemical foam.[7] Wear a self-contained breathing apparatus for firefighting.[13]
-
Spill Response: Absorb spills with inert material and transfer to a closable, labeled container for disposal by a licensed professional waste disposal service.[7]
Conclusion
1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 845823-12-3) stands out as a specialty chemical of significant importance. Its fluorinated structure provides a unique combination of reactivity and stability, making it an invaluable tool for chemists in drug discovery and materials science. Understanding its synthesis, properties, and handling is crucial for leveraging its full potential in the development of next-generation molecules.
References
-
Allfluoro Pharmaceutical Co. Ltd. Product Information. [Link]
- Safety Data Sheet. 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone. (Provided via Google Search results, specific supplier URL not available).
- Material Safety Data Sheet. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone. (Provided via Google Search results, specific supplier URL not available).
- Atomax Chemicals Co., Ltd. Product Listing. (Provided via Google Search results, specific supplier URL not available).
-
J&K Scientific. 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone | 845823-12-3. [Link]
- CHEMOS GmbH & Co. KG. Product Listing. (Provided via Google Search results, specific supplier URL not available).
-
PubChem. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
Capot Chemical. MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone. [Link]
-
Allfluoro Pharmaceutical Co. Ltd. 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone. [Link]
-
Reagentia. 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS/ID No. 845823-12-3). [Link]
-
European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. [Link]
- Google Patents. KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)
-
PubChem. 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone in Modern Drug Synthesis. [Link]
-
IndiaMART. 1-(3,5-Dichlorophenyl)- 2,2,2-Trifluoroethanone. [Link]
- Exploring 1-(2,3-Difluorophenyl)ethanone: A Key Pharmaceutical Intermediate. (Provided via Google Search results, specific supplier URL not available).
-
ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles | Request PDF. [Link]
- McMahon, R. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (Provided via Google Search results, specific URL not available).
- Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Yohannan-Mary/6a6c11818d6a911767676e1046894d352163b716]([Link]
-
YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated Ketones Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone,845823-12-3->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 5. 1-(3,5-Difluorophenyl)-2,2,2-trifluoroethanone (CAS/ID No. 845823-12-3) | Reagentia [reagentia.eu]
- 6. Search Results - AK Scientific [aksci.com]
- 7. aobchem.com [aobchem.com]
- 8. data.epo.org [data.epo.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]

